2,2-Dibromo-1-(2'-iodophenyl)ethan-1-one
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Overview
Description
2,2-Dibromo-2 inverted exclamation mark -iodoacetophenone: is a chemical compound known for its unique structure and reactivity It is characterized by the presence of bromine and iodine atoms attached to an acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-2 inverted exclamation mark -iodoacetophenone typically involves the bromination and iodination of acetophenone derivatives. One common method includes the reaction of acetophenone with bromine and iodine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination and iodination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromo-2 inverted exclamation mark -iodoacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine and iodine atoms to hydrogen, yielding simpler acetophenone derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic reagents like sodium hydroxide, ammonia, and alkyl halides are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of acetophenone derivatives like phenylacetic acid.
Reduction: Formation of simpler acetophenone derivatives.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
2,2-Dibromo-2 inverted exclamation mark -iodoacetophenone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-2 inverted exclamation mark -iodoacetophenone involves its reactivity with various molecular targets. The bromine and iodine atoms can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic effects of the bromine and iodine atoms, which can activate or deactivate certain positions on the acetophenone core.
Comparison with Similar Compounds
2,2-Dibromo-2-cyanoacetamide: Known for its use as a biocide and in water treatment applications.
2,2-Dibromo-9,9-spirobifluorene: Used in organic electronics and materials science.
2,2-Dibromo-2-nitroethanol: Utilized in the synthesis of various organic compounds.
Uniqueness: 2,2-Dibromo-2 inverted exclamation mark -iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to other similar compounds. This dual halogenation allows for a wider range of chemical transformations and applications.
Properties
Molecular Formula |
C8H5Br2IO |
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Molecular Weight |
403.84 g/mol |
IUPAC Name |
2,2-dibromo-1-(2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2IO/c9-8(10)7(12)5-3-1-2-4-6(5)11/h1-4,8H |
InChI Key |
HEYMOQISGMXVJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(Br)Br)I |
Origin of Product |
United States |
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